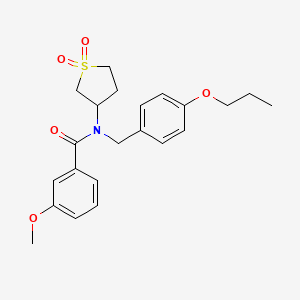![molecular formula C23H22N4O3 B11140227 N~1~-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11140227.png)
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that combines structural elements from indole and pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyridazine Derivative: The pyridazine ring can be constructed via the reaction of hydrazine with a 1,4-diketone or through the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the indole and pyridazine derivatives. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the two components.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyridazine rings can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N1-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound combining indole and naphthalene structures, studied for its biological activities.
Uniqueness
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of indole and pyridazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of N1-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-30-21-9-5-3-7-18(21)20-10-11-23(29)27(26-20)15-22(28)24-13-12-16-14-25-19-8-4-2-6-17(16)19/h2-11,14,25H,12-13,15H2,1H3,(H,24,28) |
InChI Key |
OGMOEZALDAOBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide](/img/structure/B11140145.png)
![7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140149.png)

![2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140175.png)
![(5Z)-2-(4-butoxyphenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140182.png)
![(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11140195.png)
![1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140199.png)
![6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140206.png)
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11140213.png)
![3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11140220.png)
![(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11140223.png)
![3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11140228.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11140231.png)
![ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B11140237.png)
